4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.
Preparation Methods
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and sustainability .
Chemical Reactions Analysis
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: This compound exhibits significant biological activities, making it valuable in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can be compared with other similar compounds, such as:
4-hydroxyquinoline: Known for its antimicrobial properties.
3-methoxyphenylquinoline: Exhibits significant anticancer activity.
Quinoline-3-carboxamide: Used in the development of anti-inflammatory drugs
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBMSLUMSGCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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